molecular formula C10H15N3 B3064397 2,3,4,5-Tetrahydro-2-methyl- CAS No. 1026649-65-9

2,3,4,5-Tetrahydro-2-methyl-

Cat. No. B3064397
CAS RN: 1026649-65-9
M. Wt: 177.25 g/mol
InChI Key: FAJHPHBADBLSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2,3,4,5-Tetrahydro-2-methyl- is C₁₁H₁₄ . Its molecular weight is approximately 146.23 g/mol . The compound’s structure comprises a tetrahydrobenzothieno ring fused with an azepine ring. Further analysis using NMR spectroscopy and molecular modeling has been conducted to understand its conformation and electronic properties.

Scientific Research Applications

Synthesis and Functionalization

  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, a compound related to 2,3,4,5-tetrahydro-2-methyl-, acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions. These reactions yield highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields, expanding the scope of organic synthesis (Zhu, Lan, & Kwon, 2003).

  • Acid-Base Properties and Reactions : The acid-base properties of 2,3,4,5-tetrahydro-1H-naphtho[2,3-b]-1,4-diazepine-2,4,6,11-tetraone, a related compound, are explored. This compound demonstrates interesting chemical behaviors, such as undergoing methylation and reacting with various chemicals like bromine and salicylaldehyde, highlighting its utility in organic chemistry (Loskutov et al., 1978).

Chemical Properties and Analysis

  • Tetrahydro-beta-carbolines in Food and Biological Fluids : Studies have identified tetrahydro-beta-carbolines, structurally similar to 2,3,4,5-tetrahydro-2-methyl-, in various foodstuffs, human urine, and human milk. This research provides insights into the metabolism of these compounds in humans and their potential biosynthesis (Adachi et al., 1991).

  • Ring Expansion and Rearrangement : Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, similar to 2,3,4,5-tetrahydro-2-methyl-, undergoes ring expansion and rearrangement to form various derivatives, showcasing the versatility and reactivity of such compounds in organic synthesis (Bullock et al., 1972).

  • Molecular Structure and Electronics : Investigations into the electronic structures of group I, II, and III methyl compounds, which include structures like 2,3,4,5-tetrahydro-2-methyl-, reveal insights into metal-carbon bonding and electronic states. Such studies are crucial for understanding the properties and reactivity of organometallic compounds (OhkuboKatsutoshi et al., 1971).

Future Directions

: A. B. Eresko, E. V. Raksha, Yu. V. Berestneva, A. V. Muratov, A. A. Voitash, V. S. Tolkunov & S. V. Tolkunov. “Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-1benzothieno[2,3-c]azepine.” Russian Journal of Organic Chemistry, Volume 56, pages 1929–1936 (2020). Read more.

: NIST Chemistry WebBook. “Naphthalene, 1,2,3,4-tetrahydro-2-methyl-.” Read more.

: NIST Chemistry WebBook. “Naphthalene, 1,2,3,4-tetrahydro-5-methyl-.” Read more.

properties

IUPAC Name

2-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-5-12-6-8-3-2-4-9(11)10(8)13-7/h2-4,7,12-13H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJHPHBADBLSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=C(N1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435242
Record name 2,3,4,5-Tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-2-methyl-

CAS RN

1026649-65-9
Record name 2,3,4,5-Tetrahydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-2-methyl-
Reactant of Route 2
2,3,4,5-Tetrahydro-2-methyl-
Reactant of Route 3
2,3,4,5-Tetrahydro-2-methyl-
Reactant of Route 4
2,3,4,5-Tetrahydro-2-methyl-
Reactant of Route 5
Reactant of Route 5
2,3,4,5-Tetrahydro-2-methyl-
Reactant of Route 6
2,3,4,5-Tetrahydro-2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.